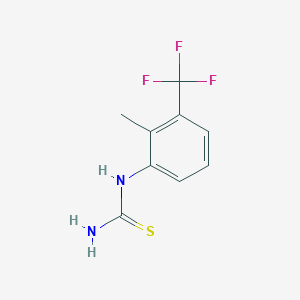

2-Methyl-3-trifluoromethylphenylthiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F3N2S |

|---|---|

Molecular Weight |

234.24 g/mol |

IUPAC Name |

[2-methyl-3-(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C9H9F3N2S/c1-5-6(9(10,11)12)3-2-4-7(5)14-8(13)15/h2-4H,1H3,(H3,13,14,15) |

InChI Key |

XYUMJKDINXYQQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1NC(=S)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 3 Trifluoromethylphenylthiourea

Historical Overview of Thiourea (B124793) Synthesis and Evolution of Relevant Methods

The history of thiourea synthesis is intrinsically linked to the development of organic chemistry. One of the earliest methods involved the thermal rearrangement of ammonium (B1175870) thiocyanate, a process analogous to Wöhler's landmark synthesis of urea (B33335) from ammonium cyanate. britannica.comwikipedia.org This method, while historically significant, often results in an equilibrium mixture that complicates the isolation of pure thiourea. wikipedia.org

Over the years, a variety of synthetic methods have been developed. Early industrial processes included the reaction of calcium cyanamide (B42294) with hydrogen sulfide. atamanchemicals.combibliotekanauki.pl Another common approach involves the reaction of cyanamide with hydrogen sulfide. britannica.com The evolution of synthetic organic chemistry introduced more versatile and widely applicable methods, the most prominent of which is the reaction between an amine and an isothiocyanate. nih.govresearchgate.net This method's popularity stems from its high yields and the vast structural diversity achievable by varying the amine and isothiocyanate starting materials. researchgate.net

Further refinements have focused on the generation of the isothiocyanate intermediate itself, with reagents like thiophosgene, carbon disulfide, or N,N'-di-Boc-substituted thiourea being employed. organic-chemistry.orgnih.gov Contemporary research emphasizes the development of greener, more efficient protocols. This includes water-mediated syntheses that proceed without metal catalysts or bases tandfonline.com, and mechanochemical methods (ball milling) that offer rapid, solvent-free conditions and quantitative yields. nih.gov These modern approaches aim to reduce environmental impact while improving the efficiency and accessibility of thiourea derivatives. atamanchemicals.comnih.gov

Detailed Synthetic Routes to 2-Methyl-3-trifluoromethylphenylthiourea

The synthesis of this compound is not a single-step reaction but a sequence that begins with the formation of a crucial aromatic amine precursor. This precursor is then converted into the target thiourea.

Synthesis of Key Precursors: 2-Methyl-3-trifluoromethylphenylamine

The primary precursor for the target compound is 2-Methyl-3-trifluoromethylphenylamine. chemsrc.comuni.lu Its synthesis has been approached through several distinct routes, often detailed in pharmaceutical and chemical patents due to its role as an intermediate for drugs like flunixin. google.com

One notable method, developed for bench-scale pharmaceutical synthesis, starts from the inexpensive 3-trifluoromethylaniline. dcu.ie This three-step process involves:

Conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene.

Directed methylation to form pivalylamino-2-methyl-3-trifluoromethylbenzene.

Hydrolysis of the pivalyl group to yield 2-methyl-3-trifluoromethylaniline. dcu.ie

Alternative patented methods provide different strategies. One such route begins with 2-chloro-3-trifluoromethylaniline, which undergoes a series of reactions including the formation of a 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline intermediate, followed by further transformations to arrive at the final product. google.com Another patented process starts with 2-chloro-5-trifluoromethyl phenylamine, proceeding through several intermediates including 6-chloro-2-methyl-3-trifluoromethyl isobutyramide, which is then hydrolyzed to the desired amine. google.com A fourth route utilizes p-toluenesulfonic acid as the initial raw material, which is subjected to nitration, bromination, desulfonation, trichloromethylation, fluorination, and finally, a reduction step to produce 2-methyl-3-trifluoromethylphenylamine with high yield. google.com

| Starting Material | Key Steps/Intermediates | Reference |

|---|---|---|

| 3-Trifluoromethylaniline | Pivaloyl protection, directed methylation, hydrolysis | dcu.ie, |

| 2-Chloro-3-trifluoromethylaniline | Formation of 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline intermediate | google.com |

| 2-Chloro-5-trifluoromethyl phenylamine | Aminolysis, methylation, catalytic hydrogenation, hydrolysis | google.com |

| p-Toluenesulfonic acid | Nitration, bromination, desulfonation, fluorination, reduction | google.com |

Application of Isothiocyanate-Mediated Synthesis for Thiourea Formation

The most common and versatile method for forming N-substituted thioureas is the reaction of a primary amine with an isothiocyanate. researchgate.net In this pathway, the precursor, 2-Methyl-3-trifluoromethylphenylamine, is first converted to its corresponding isothiocyanate, 2-Methyl-3-trifluoromethylphenyl isothiocyanate.

This transformation can be achieved using several reagents:

Thiophosgene (CSCl₂) : This is a classic, though highly toxic, reagent for converting primary amines to isothiocyanates. nih.gov

Carbon Disulfide (CS₂) : The amine reacts with CS₂ to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a desulfurization agent. nih.govcbijournal.com

Other Thionating Agents : Reagents such as dimethylamino thiocarbonyl chloride can also be used to effect this transformation. chemicalbook.com

Once the 2-Methyl-3-trifluoromethylphenyl isothiocyanate is formed, it serves as the electrophile. The final step to produce this compound involves the nucleophilic addition of ammonia (B1221849) (or a primary/secondary amine if a di- or tri-substituted thiourea were desired). researchgate.netresearchgate.net The reaction is typically straightforward and proceeds with high efficiency. tandfonline.com

Isothiocyanate Formation : 2-Methyl-3-trifluoromethylphenylamine + Thiocarbonyl Reagent → 2-Methyl-3-trifluoromethylphenyl isothiocyanate

Thiourea Formation : 2-Methyl-3-trifluoromethylphenyl isothiocyanate + NH₃ → this compound

Optimization of Reaction Conditions and Yield for this compound

While specific optimization data for this compound is not extensively published, general principles for thiourea synthesis can be applied to maximize yield and purity. Key parameters for optimization include reaction temperature, time, solvent, and the choice of catalyst or activating agent.

Temperature and Time : In a study on thiourea synthesis using Lawesson's reagent, the yield was found to be highly dependent on temperature and reaction time, with optimal conditions determined to be 75°C for 3.5 hours. bibliotekanauki.pl Exceeding the optimal temperature can lead to side reactions and product decomposition. bibliotekanauki.pl

Solvent and Methodology : The choice of solvent or reaction medium is critical. Modern "green" approaches have shown significant advantages. For instance, carrying out the isothiocyanate-amine coupling in water can provide good to moderate yields without the need for catalysts or organic solvents. tandfonline.com

Mechanochemistry : Solid-state synthesis via ball milling has emerged as a highly efficient, rapid, and solvent-free method for preparing thioureas. nih.gov Reactions that take hours in solution can be completed in minutes with quantitative yields through mechanochemical grinding, which could be a prime method for optimizing the synthesis of the title compound. nih.gov

Reagent Stoichiometry : The ratio of reactants, such as the amine and the isothiocyanate source, must be carefully controlled to prevent the formation of symmetrical thiourea byproducts, especially in one-pot procedures. nih.gov

Exploring these modern methodologies would likely lead to a high-yield, cost-effective, and environmentally benign process for this compound.

Mechanistic Elucidation of Key Synthetic Steps

The primary mechanism in the synthesis of this compound from its corresponding amine involves two fundamental transformations: the formation of the isothiocyanate and the subsequent nucleophilic addition.

Step 1: Mechanism of Isothiocyanate Formation (via Dithiocarbamate) When using carbon disulfide, the synthesis of the isothiocyanate intermediate proceeds through a dithiocarbamate salt.

The primary amine (2-Methyl-3-trifluoromethylphenylamine) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂).

This addition, typically conducted in the presence of a base (like triethylamine (B128534) or sodium bicarbonate), forms a dithiocarbamate salt intermediate. nih.govcbijournal.com

The dithiocarbamate salt is then treated with a desulfurization agent (e.g., phosgene, ethyl chloroformate, or various metal salts). nih.gov This agent facilitates the elimination of a sulfur atom and a leaving group, resulting in the formation of the carbon-nitrogen double bond of the isothiocyanate group (-N=C=S). cbijournal.com

Step 2: Mechanism of Thiourea Formation The final step is a well-established nucleophilic addition reaction.

The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

An amine (in this case, ammonia for the unsubstituted thiourea) acts as the nucleophile. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate. tandfonline.com

This attack forms a new carbon-nitrogen bond and pushes electron density onto the sulfur atom, creating a zwitterionic intermediate.

A rapid proton transfer from the newly added nitrogen to either the sulfur or another base in the medium neutralizes the intermediate, yielding the stable thiourea product. tandfonline.com

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final product is essential, particularly for applications in medicinal chemistry or materials science. The purification of this compound, a crystalline solid, typically involves a sequence of standard and advanced laboratory techniques.

Initial Workup : After the reaction is complete, an initial workup is performed. If solid byproducts have formed (e.g., amine hydrochlorides from reactions with thiophosgene), they can be removed by simple filtration. chemicalbook.com

Extraction : The crude product is often dissolved in an organic solvent and washed with aqueous solutions to remove unreacted starting materials and water-soluble impurities. For instance, washing with a dilute acid can remove any residual basic amine, while a basic wash can remove acidic byproducts. orgsyn.org The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. orgsyn.org

Crystallization : Recrystallization is a powerful technique for purifying crystalline solids. The crude thiourea is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol) and allowed to cool slowly. bibliotekanauki.pl As the solution cools, the solubility of the thiourea decreases, and it crystallizes out, leaving impurities behind in the solvent.

Chromatography : For achieving very high purity or for separating mixtures that are difficult to crystallize, chromatographic techniques are employed. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method. rsc.org Modern green chemistry initiatives have promoted the use of more environmentally friendly solvents like 2-methyl tetrahydrofuran (B95107) (MTHF) as a modifier in the mobile phase to improve separation efficiency and reduce the consumption of hazardous solvents. rsc.org

The choice of purification strategy depends on the scale of the synthesis and the required purity level of the final this compound.

Advanced Spectroscopic and Crystallographic Investigations of 2 Methyl 3 Trifluoromethylphenylthiourea

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules in solution. For 2-Methyl-3-trifluoromethylphenylthiourea, NMR provides critical insights into its three-dimensional structure, including the orientation of its substituent groups and the presence of non-covalent interactions.

The thiourea (B124793) functional group possesses partial double bond character in its C-N bonds, which can lead to restricted rotation and the existence of distinct conformers in solution. Theoretical calculations and NMR studies on similar amide and thiourea derivatives have identified stable rotamers, often designated as cis and trans or syn and anti, based on the relative orientation of substituents around the C-N bond. rsc.org For this compound, the primary conformational flexibility arises from rotation around the C(S)-N(H)Ar and C(S)-N(H2) bonds.

In solution, the molecule likely exists as an equilibrium of different conformers. The specific populations of these conformers can be influenced by the solvent environment. rsc.org The analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allows for the characterization of the dominant conformation. The protons on the nitrogen atoms (N-H) are particularly sensitive to their chemical environment and conformation. In the case of this compound, two distinct signals for the -NH- and -NH2 protons are expected. The chemical shifts of the aromatic protons and the methyl group will also be influenced by their spatial relationship to the thiourea and trifluoromethyl moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This table presents hypothetical data based on typical chemical shifts for the functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | - | ~182.5 |

| NH (Aryl) | ~9.5 (broad s) | - |

| NH₂ | ~7.8 (broad s) | - |

| Phenyl C1 (C-N) | - | ~138.0 |

| Phenyl C2 (C-CH₃) | - | ~132.5 |

| Phenyl C3 (C-CF₃) | - | ~129.0 (q, JC-F ≈ 32 Hz) |

| Phenyl C4 | ~7.50 (d) | ~127.0 |

| Phenyl C5 | ~7.35 (t) | ~125.5 |

| Phenyl C6 | ~7.60 (d) | ~123.0 (q, JC-F ≈ 5 Hz) |

| CH₃ | ~2.30 (s) | ~17.5 |

NMR spectroscopy is highly effective for detecting and characterizing both intermolecular and intramolecular hydrogen bonds. nih.gov In this compound, the presence of a proton donor (N-H group) and a potential proton acceptor (the fluorine atoms of the CF₃ group) in close proximity allows for the possibility of an intramolecular N-H···F hydrogen bond. The formation of such a bond would constrain the molecule into a more rigid conformation. escholarship.org

The key NMR evidence for intramolecular hydrogen bonding is a significant downfield shift of the proton involved in the bond (in this case, the N-H proton of the aryl-substituted nitrogen). escholarship.org Furthermore, variable-temperature (VT) NMR studies can provide conclusive evidence. For an intramolecularly hydrogen-bonded proton, the chemical shift is expected to show less dependence on temperature compared to a proton involved in intermolecular hydrogen bonding with the solvent. nih.gov A decrease in temperature generally strengthens hydrogen bonds, leading to a further downfield shift of the involved proton's signal. nih.gov

Table 2: Hypothetical Temperature Dependence of the Aryl N-H Proton Chemical Shift This table illustrates the expected trend for an N-H proton involved in an intramolecular hydrogen bond.

| Temperature (K) | Predicted N-H Chemical Shift (ppm) |

|---|---|

| 320 | 9.45 |

| 300 | 9.50 |

| 280 | 9.55 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of chemical bonds. These complementary methods are crucial for identifying the characteristic vibrations of the thiourea core and the substituted phenyl ring. researchgate.net

The FT-IR and Raman spectra of this compound are expected to show a series of characteristic absorption bands corresponding to the vibrations of its constituent parts.

Thiourea Core: The N-H stretching vibrations typically appear as strong bands in the region of 3100-3400 cm⁻¹. iosrjournals.org The C-N stretching vibrations and N-H bending modes (thioamide II band) are found in the 1500-1600 cm⁻¹ range. mdpi.com The C=S stretching vibration (thioamide I band) is a key marker for thioureas and is generally observed at lower frequencies (700-850 cm⁻¹) compared to the C=O stretch in ureas, due to the lower bond order and larger mass of sulfur. mdpi.com

Substituted Phenyl Ring: The aromatic ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov The substitution pattern on the ring influences the out-of-plane C-H bending modes in the 700-900 cm⁻¹ range.

Substituents: The trifluoromethyl (CF₃) group has strong, characteristic stretching vibrations typically found between 1100 and 1300 cm⁻¹. The methyl (CH₃) group will show symmetric and asymmetric stretching and bending modes.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table compiles expected vibrational modes based on data for similar functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3350 - 3150 | ν(N-H) | Thiourea |

| 3050 | ν(C-H) | Aromatic |

| 2960 | ν(C-H) | Methyl |

| 1590 | ν(C=C) | Aromatic Ring |

| 1550 | δ(N-H) + ν(C-N) | Thioamide II |

| 1470 | ν(C=C) | Aromatic Ring |

| 1320 | νs(C-F) | Trifluoromethyl |

| 1160 | νas(C-F) | Trifluoromethyl |

| 810 | ν(C=S) | Thioamide I |

The positions of certain vibrational bands, particularly those involving the N-H and C=S groups, are sensitive to the molecule's environment. Changes in the solvent can lead to shifts in these bands, providing evidence of intermolecular interactions, such as hydrogen bonding between the solute and solvent. iosrjournals.org For example, in a hydrogen-bond-accepting solvent (like DMSO), the N-H stretching bands are expected to broaden and shift to lower frequencies compared to their positions in a non-polar solvent (like CCl₄). This red shift indicates the weakening of the N-H bond due to the formation of an intermolecular hydrogen bond with the solvent. acs.org Conversely, the C=S stretching frequency may shift to a higher wavenumber if the sulfur atom is not involved in hydrogen bonding, or to a lower wavenumber if it acts as a hydrogen bond acceptor.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound, which allows for the unambiguous calculation of its elemental formula. researchgate.net For this compound (C₉H₉F₃N₂S), the calculated monoisotopic mass is 249.0466 g/mol . HRMS can confirm this mass with high accuracy (typically within 5 ppm).

In addition to molecular weight determination, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural information through the analysis of fragmentation patterns. kobv.de The fragmentation of this compound would be expected to proceed through several characteristic pathways.

Key fragmentation pathways could include:

Formation of Isothiocyanate: Cleavage of the N-C bond can lead to the formation of a stable 2-methyl-3-trifluoromethylphenyl isothiocyanate fragment ion.

Cleavage of the Phenyl Ring Substituents: Loss of the trifluoromethyl group (CF₃•) or a methyl radical (CH₃•) from the molecular ion or subsequent fragments.

Thiourea Core Fragmentation: Cleavage involving the thiourea moiety, such as the loss of SH• or H₂S.

Alpha Cleavage: Cleavage of the bond adjacent to the phenyl ring.

Table 4: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound This table outlines plausible fragmentation pathways and the corresponding m/z values.

| Proposed Fragment Ion (m/z) | Formula | Structure/Origin |

|---|---|---|

| 249.0466 | [C₉H₉F₃N₂S]⁺• | Molecular Ion (M⁺•) |

| 234.0232 | [C₈H₆F₃N₂S]⁺• | [M - CH₃]⁺ |

| 217.0384 | [C₉H₉N₂S]⁺• | [M - F]⁺ (unlikely primary) |

| 203.0306 | [C₈H₆F₃N]⁺• | [M - H₂S - H]⁺ or Isothiocyanate fragment [C₈H₆F₃NS]⁺• |

| 180.0456 | [C₉H₉F₃N]⁺• | [M - SH]⁺ |

| 174.0534 | [C₈H₇F₃]⁺• | [M - NH₂CS]⁺ |

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

This section would provide a cornerstone for understanding the compound's structure. Single-crystal X-ray diffraction is a powerful technique that determines the precise coordinates of atoms in a crystalline solid, offering unparalleled insight into its molecular architecture. nih.gov

Determination of Molecular Geometry and Bond Parameters

A detailed analysis of the molecular geometry would be presented here. This would include tables of bond lengths, bond angles, and torsion angles within the this compound molecule. Such data is fundamental for understanding the conformational preferences of the molecule in the solid state. This analysis would also allow for comparison with theoretically modeled structures.

Characterization of Crystal Packing and Extended Hydrogen Bonding Networks

The arrangement of molecules within the crystal lattice, known as crystal packing, would be thoroughly described in this subsection. A key focus would be the identification and characterization of hydrogen bonds, which are often the dominant intermolecular interactions in compounds containing N-H and C=S or C=O groups. researchgate.netnih.gov The formation of supramolecular synthons, which are predictable and robust hydrogen-bonding motifs, would also be investigated.

Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface and Fingerprint Plots

Until experimental data for this compound becomes available, a detailed and accurate discussion of its specific crystallographic and spectroscopic properties is not possible.

Computational and Theoretical Frameworks for 2 Methyl 3 Trifluoromethylphenylthiourea

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-3-trifluoromethylphenylthiourea, offering a detailed view of its electronic structure and related molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular structure and energetic properties of chemical compounds. For molecules structurally similar to this compound, such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, DFT calculations using the B3LYP functional with a suitable basis set have been employed to optimize the molecular geometry. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The optimized geometry reveals the spatial arrangement of the atoms, including the planarity of the phenyl rings and the orientation of the thiourea (B124793) group. The energetic landscape, also determined through DFT, helps identify the most stable conformation of the molecule by calculating the ground state energy. For instance, in a related thiourea derivative, the optimized structure was found to have C1 point group symmetry. ajchem-a.com

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.68 | N-C-N | 115 |

| C=N | 1.35 | C-N-H | 120 |

| C-C (phenyl) | 1.39 | C-C-C | 120 |

| C-F | 1.35 | ||

| N-H | 1.01 |

Note: This data is illustrative and based on general findings for similar structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electron-donating or -accepting capabilities of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. researchgate.net In thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea group and the phenyl ring, while the LUMO is often distributed over the phenyl rings and the C=S bond. This distribution determines the sites susceptible to nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative. Specific values for this compound would necessitate dedicated FMO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic reactive sites. researchgate.net The MEP map uses a color scale to denote different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack). ajchem-a.comresearchgate.net

For thiourea derivatives, the MEP analysis typically shows that the regions around the sulfur and nitrogen atoms of the thiourea moiety are electron-rich (red), making them likely sites for interaction with electrophiles. The hydrogen atoms of the N-H groups, being electron-deficient (blue), are potential sites for nucleophilic interactions. The trifluoromethyl group, with its strong electron-withdrawing nature, would create a region of positive potential on the adjacent phenyl ring.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. wikipedia.orgwisc.edu It provides a description of the Lewis-like bonding structure and reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions in a solvent. mdpi.com For a molecule like this compound, MD simulations can reveal how the molecule behaves in an aqueous environment, which is crucial for understanding its potential biological activity.

In a study of a related thiourea derivative, MD simulations were performed to investigate its stability in water. researchgate.net By analyzing the radial distribution function (RDF), the interactions between the molecule and water molecules can be characterized. researchgate.net These simulations can also explore the conformational landscape of the molecule, identifying the most populated conformations and the transitions between them. This information is vital for understanding how the molecule might interact with a biological target.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. researchgate.net DFT calculations are commonly used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For a structurally similar compound, the vibrational frequencies were calculated using DFT and showed good agreement with the experimental FT-IR spectrum after scaling. researchgate.net The assignment of the vibrational modes to specific molecular motions, aided by techniques like Potential Energy Distribution (PED) analysis, provides a detailed interpretation of the experimental spectrum. researchgate.net For instance, the characteristic stretching vibrations of the N-H, C=S, and C-F bonds can be accurately predicted. researchgate.net This correlation between theoretical and experimental data validates the accuracy of the computational model and the optimized geometry.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3450 | 3445 |

| C=S stretch | 1250 | 1248 |

| C-F stretch | 1150 | 1145 |

Note: This data is illustrative and based on typical agreements found for similar compounds. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These studies are a cornerstone of computational chemistry and are instrumental in the rational design of new molecules with specific desired characteristics, thereby reducing the need for extensive and costly experimental synthesis and testing.

In the context of this compound, a QSPR study would involve the calculation of a series of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Once calculated, these descriptors are used to build a mathematical model that correlates the structure with a specific property of interest.

The fundamental principle of QSPR is that the properties of a substance are intrinsically linked to its molecular structure. By quantifying specific structural features, it becomes possible to establish a predictive relationship. For instance, a QSPR model could be developed to predict properties such as boiling point, melting point, solubility, or chromatographic retention times.

The development of a QSPR model typically involves three main stages:

Data Set Preparation: This involves selecting a series of compounds for which the property of interest has been experimentally measured. For a study focused on this compound, one might also include a series of structurally related thiourea derivatives.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development and Validation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are employed to create a mathematical equation that links the descriptors to the property. The predictive power of the resulting model is then rigorously tested using external validation sets.

Detailed Research Findings

While specific QSPR studies dedicated exclusively to this compound are not prevalent in publicly accessible literature, the foundational data for such an analysis can be generated through computational means. The following table presents a set of calculated molecular descriptors for this compound, which would form the basis of a QSPR study.

These descriptors provide a quantitative profile of the molecule. For example, the octanol-water partition coefficient (LogP) is a crucial indicator of the compound's lipophilicity, which influences its behavior in biological systems and its solubility in various solvents. The Topological Polar Surface Area (TPSA) is another key descriptor that is often correlated with a molecule's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors, along with the count of rotatable bonds, provides insight into the molecule's flexibility and its potential for intermolecular interactions.

| Molecular Descriptor | Calculated Value | Significance in QSPR |

|---|---|---|

| Molecular Weight | 236.24 g/mol | A fundamental descriptor related to the size of the molecule. |

| XLogP3 | 3.5 | An estimate of the octanol-water partition coefficient, indicating lipophilicity. |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms attached to electronegative atoms, available for donation. |

| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms capable of accepting a hydrogen bond. |

| Rotatable Bond Count | 2 | A measure of the molecule's conformational flexibility. |

| Exact Mass | 236.04625 g/mol | The precise mass of the most abundant isotope of the molecule. |

| Monoisotopic Mass | 236.04625 g/mol | The mass of the molecule with the most common isotopes of its constituent elements. |

| Topological Polar Surface Area (TPSA) | 51.6 Ų | The sum of the surface areas of polar atoms in a molecule, related to transport properties. |

| Heavy Atom Count | 15 | The number of non-hydrogen atoms in the molecule. |

| Complexity | 345 | A calculated value that reflects the intricacy of the molecular structure. |

In a hypothetical QSPR study, these calculated descriptors for this compound and its analogues would be correlated with an experimentally determined property. The resulting model could then be used to predict that property for new, unsynthesized derivatives, thereby guiding future research and development in a more efficient, computationally-driven manner.

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions of 2 Methyl 3 Trifluoromethylphenylthiourea

Acid-Base Properties and Tautomeric Equilibria in Solution

The chemical nature of 2-Methyl-3-trifluoromethylphenylthiourea is defined by its acid-base character and the potential for tautomerism. Thioureas are generally weak bases, with protonation typically occurring at the sulfur atom. However, the electronic properties of the substituents on the nitrogen atoms significantly modulate this basicity. The 2-methyl-3-trifluoromethylphenyl group, being strongly electron-withdrawing due to the -CF3 moiety, is expected to decrease the electron density on the thiourea (B124793) backbone. This inductive effect reduces the basicity of both the nitrogen and sulfur atoms compared to unsubstituted or alkyl-substituted thioureas.

In solution, thiourea derivatives can exist in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH). For most simple thioureas, the thione form is overwhelmingly dominant.

The equilibrium position is sensitive to factors such as solvent polarity and pH. While specific pKa values for this compound are not extensively documented, studies on related fluoro-substituted aromatic boronic acids show that trifluoromethyl groups generally increase acidity compared to phenyl or fluoro-substituted analogues. researchgate.net This suggests that the N-H protons of this compound are more acidic than those of simple arylthioureas, a property crucial for its function in organocatalysis. Furthermore, thioureas can act as versatile ligands that behave as neutral, monoanionic, or dianionic species when coordinating to metal centers, reflecting their ability to be deprotonated under certain conditions.

Reaction Kinetics and Thermodynamic Profiles of this compound in Model Systems

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available. However, general principles governing its reactivity can be inferred from studies of similar systems. The reaction kinetics, whether in coordination to a metal or in a catalytic cycle, would be influenced by several factors:

Steric Hindrance: The methyl group at the ortho position of the phenyl ring introduces steric bulk near the N-H binding site. This can influence the rate of complex formation and the approach of substrates in a catalytic reaction.

Electronic Effects: The electron-withdrawing trifluoromethyl group enhances the hydrogen-bond donating capability of the N-H protons. In catalysis, this leads to stronger substrate activation.

Solvent Effects: The reaction rates and thermodynamic stability of intermediates and transition states are highly dependent on the solvent environment. Polar solvents may stabilize charged intermediates, while nonpolar solvents might favor neutral species.

In the context of catalysis, for instance in a Friedel-Crafts reaction, the rate enhancement provided by a thiourea catalyst is directly related to its ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile through hydrogen bonding. nih.gov The thermodynamic profile of such a reaction would involve the initial formation of a catalyst-substrate complex, followed by the transition state for the key bond-forming step, and finally the release of the product. The stability of these intermediates and the height of the activation barriers are directly modulated by the specific structure of the thiourea catalyst.

Role as a Ligand in Coordination Chemistry

Thiourea and its derivatives are highly versatile ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms. nih.gov They can form stable complexes with a wide range of transition and main group metals.

Exploration of Binding Modes and Stability with Various Metal Centers

This compound is expected to primarily function as a monodentate ligand , coordinating to metal centers through its soft sulfur atom. This is the most common binding mode for thiourea-type ligands, especially with soft or borderline metal ions like Cu(I), Ag(I), Pd(II), and Cd(II).

The stability of the resulting metal complexes is a function of both electronic and steric factors.

Electronic Contribution: The trifluoromethyl group withdraws electron density from the phenyl ring and, by extension, from the thiourea core. This may slightly weaken the σ-donating ability of the sulfur atom but can enhance π-backbonding interactions with electron-rich metals.

Steric Influence: The ortho-methyl group imposes steric constraints that can influence the coordination number and geometry of the metal center. Significant steric hindrance can prevent the formation of polynuclear complexes and block the coordination of solvent molecules. nih.gov

The nature of the metal and its counter-ion (anion) also plays a critical role in determining the final structure and stability of the complex. For example, different copper salts (chloride vs. nitrate) can lead to complexes with entirely different geometries.

Table 1: Typical Coordination Geometries Observed for Substituted Thiourea Ligands with Various Metal Centers

| Metal Center | Typical Coordination Number | Common Geometries |

|---|---|---|

| Co(II) | 4 | Tetrahedral |

| Ni(II) | 4 | Square Planar or Tetrahedral |

| Cu(I) | 3, 4 | Trigonal Planar, Tetrahedral |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Pd(II) | 4 | Square Planar |

| Zn(II) | 4 | Tetrahedral |

Characterization of Electronic and Geometric Structures of Metal-Thiourea Complexes

The coordination of this compound to a metal center leads to complexes with distinct electronic and geometric features. The geometry is largely dictated by the electronic configuration and size of the metal ion, as well as the stoichiometry of the ligand-metal ratio.

Geometric Structures: Based on analogous systems, four-coordinate complexes are common. With metals like Zn(II) or Co(II), a tetrahedral geometry is often observed. nih.gov For d8 metals such as Pd(II) or Ni(II), a square planar geometry is typical. nih.gov Octahedral geometries can be achieved with metals like Mo(0) in carbonyl complexes or Cu(II) with coordinating anions.

Electronic Structures: The electronic properties of the complex are defined by the metal-ligand bonding. The primary interaction is the σ-bond formed by the donation of a lone pair from the sulfur atom to a vacant orbital on the metal. This bond is often supplemented by π-interactions. Infrared (IR) spectroscopy is a key tool for characterizing these complexes; coordination through sulfur typically leads to a shift in the C=S stretching vibration. The electron-withdrawing nature of the 2-methyl-3-trifluoromethylphenyl substituent would influence the charge distribution within the ligand, which can be probed by techniques like X-ray photoelectron spectroscopy (XPS) and computational methods.

Mechanism of Hydrogen Bonding Activation and Substrate Interactions in Catalytic Systems

One of the most significant applications of modern thiourea derivatives is in organocatalysis, where they function as potent hydrogen-bond donors. The N,N'-diarylthiourea motif, particularly with electron-withdrawing substituents, is considered a "privileged" structure for this purpose.

The catalytic activity of this compound relies on the ability of its two N-H groups to form strong, directional hydrogen bonds with an electronegative atom (e.g., oxygen, nitrogen, or a halogen) on a substrate molecule. This interaction activates the substrate by lowering the energy of its LUMO, making it more susceptible to nucleophilic attack. nih.gov

The mechanism involves several key features:

Conformational Preference: For effective dual hydrogen bonding, the thiourea must adopt an anti-anti conformation, where both N-H bonds are pointing in the same general direction, creating a "cleft" for substrate binding. researchgate.net

Substrate Activation: The thiourea binds to the substrate, such as the carbonyl oxygen of an aldehyde or ketone, or the nitro group of a nitroalkene. nih.gov This dual hydrogen bonding polarizes the substrate, enhancing its electrophilicity.

Transition State Stabilization: As the nucleophile attacks the activated substrate, a negative charge begins to develop on the electronegative atom. The thiourea catalyst stabilizes this developing charge in the transition state, lowering the activation energy of the reaction. This is analogous to the role of an oxyanion hole in many enzymes.

Product Release: After the key bond-forming step, the product has a lower affinity for the catalyst and is released, regenerating the catalyst for the next cycle.

The presence of the strongly electron-withdrawing trifluoromethyl group is critical, as it significantly increases the acidity of the N-H protons, making them much stronger hydrogen-bond donors than in simple alkyl- or arylthioureas. This leads to more effective substrate activation and, consequently, higher catalytic activity.

Advanced Applications and Research Paradigms for 2 Methyl 3 Trifluoromethylphenylthiourea

Organocatalysis Utilizing 2-Methyl-3-trifluoromethylphenylthiourea as a Hydrogen Bond Donor Catalyst

The core of this compound's catalytic activity lies in its function as a potent hydrogen bond donor. The thiourea (B124793) moiety (-NHCSNH-) features two N-H protons that can form strong, non-covalent hydrogen bonds with electron-rich centers in substrate molecules, such as the oxygen atom of a carbonyl group. This interaction polarizes the substrate, rendering it more electrophilic and susceptible to nucleophilic attack.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring is critical to the catalyst's efficacy. This group enhances the acidity of the N-H protons, making the compound a more powerful hydrogen bond donor compared to unsubstituted or electron-donating group-substituted phenylthioureas. This enhanced acidity leads to stronger substrate activation and, consequently, higher reaction rates and yields in various organic transformations. Research has shown that thiourea derivatives are effective catalysts for a range of reactions, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.

A significant advancement in organocatalysis involves the design of bifunctional catalysts, where the this compound scaffold is integrated with another catalytically active group. In these systems, the thiourea moiety acts as the Lewis acid (via hydrogen bonding) to activate the electrophile, while a strategically placed basic functional group, such as an amine, acts as a Brønsted base to deprotonate and activate the nucleophile.

This synergistic activation model, where both reacting partners are simultaneously activated and brought into close proximity by the catalyst, offers superior control over the reaction pathway. For instance, in a Michael addition, the thiourea part would bind to the enone, while the amine part would deprotonate the malonate nucleophile, facilitating a highly organized transition state. This approach has been successfully used to promote reactions with high efficiency and selectivity under mild conditions. juniperpublishers.com

Building upon the principles of bifunctional catalysis, researchers have developed chiral versions of trifluoromethylphenylthiourea-based catalysts to control the stereochemical outcome of reactions. By incorporating a chiral backbone—often derived from natural sources like cinchona alkaloids or amino acids—into the catalyst structure, it is possible to create a chiral environment around the reaction center.

This chiral pocket forces the substrates to approach each other from a specific trajectory, leading to the preferential formation of one enantiomer or diastereomer over the other. These catalysts have been instrumental in achieving high levels of enantioselectivity (ee) and diastereoselectivity (dr) in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The precise steric and electronic tuning afforded by substituents on the phenyl ring, such as the methyl and trifluoromethyl groups, is crucial for optimizing this stereocontrol.

Below is a table with representative data from a study on asymmetric Friedel-Crafts alkylation using a chiral thiourea catalyst, illustrating the high efficiency and stereocontrol achievable.

| Entry | Electrophile | Nucleophile | Yield (%) | ee (%) |

| 1 | N-Boc-indole | trans-β-Nitrostyrene | 95 | 92 |

| 2 | 5-Methoxyindole | trans-β-Nitrostyrene | 98 | 94 |

| 3 | N-Methylindole | trans-β-Nitrostyrene | 93 | 90 |

| This table presents representative data for asymmetric Friedel-Crafts alkylation catalyzed by a chiral thiourea derivative, highlighting the efficiency and stereocontrol afforded by this class of organocatalysts. |

Supramolecular Chemistry and Molecular Recognition Phenomena

The same hydrogen-bonding ability that makes this compound an effective catalyst also positions it as a valuable building block in supramolecular chemistry. juniperpublishers.comjuniperpublishers.com The two N-H groups can act in concert to form a "binding pocket" or "cleft" that is geometrically and electronically complementary to anionic guest species. This allows the thiourea derivative to function as a neutral receptor for anions, a key area of research in molecular recognition.

The design of effective anion receptors based on this scaffold follows several key principles. The thiourea's N-H groups provide the primary binding site through a chelating hydrogen-bond interaction. The trifluoromethyl group serves to increase the acidity of these protons, thereby strengthening the binding interaction with the anion. The methyl group and the substitution pattern on the phenyl ring provide steric bulk and can be modified to fine-tune the size and shape of the binding cavity, allowing for selective recognition of specific anions.

The binding event, or host-guest complexation, can be quantified by determining the association constant (Kₐ), which measures the strength of the interaction. Studies on similar phenylthiourea (B91264) receptors have shown a preference for basic, oxoanions like acetate (B1210297) over less basic anions such as halides.

The following table shows illustrative association constants for anion binding by a generic phenylthiourea receptor, demonstrating its selectivity.

| Anion Guest | Association Constant (Kₐ, M⁻¹) |

| F⁻ | 5.0 x 10³ |

| Cl⁻ | 1.2 x 10² |

| Br⁻ | < 10 |

| I⁻ | < 10 |

| CH₃COO⁻ | 8.0 x 10³ |

| Data represents a phenylthiourea receptor in DMSO, showcasing the stronger affinity for fluoride (B91410) and acetate anions due to their higher basicity and charge density. |

Mechanistic investigations into how these receptors bind and signal the presence of anions are typically conducted using spectroscopic titration methods in organic solvents. Techniques such as UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

During an NMR titration, for example, incremental amounts of an anion salt (like tetrabutylammonium (B224687) acetate) are added to a solution of the thiourea receptor. The binding of the anion to the thiourea's N-H protons results in a significant downfield shift of the N-H proton signals in the ¹H NMR spectrum. This shift occurs because the hydrogen bond deshields the protons, and its magnitude can be used to calculate the association constant of the binding event. In some designs, the binding can also induce a color change (colorimetric sensing) or a change in fluorescence intensity, providing a clear visual or photophysical signal of anion recognition.

Potential in Materials Science and Functional Materials Development

The unique properties of the this compound moiety make it a candidate for incorporation into advanced functional materials.

One avenue of research is its use as a monomer in polymerization processes. For instance, "(trifluoromethyl)phenylthiourea acrylamide" has been identified as a monomer for Surface-Initiated Controlled Radical Polymerization (SI-CRP). acs.orgupc.edu This technique allows for the grafting of polymer chains from a surface, creating "polymer brushes." By incorporating the thiourea unit into these brushes, surfaces can be engineered with specific chemical properties, such as the ability to selectively bind certain molecules or to catalyze reactions at the interface. upc.edu

Furthermore, the thiourea scaffold can be connected to other functional molecules, such as electroluminescent organic dyes. juniperpublishers.comjuniperpublishers.com In such conjugates, the thiourea part can serve multiple roles: it can act as a recognition site for analytes, modulating the photophysical properties of the dye upon binding, or it can influence the intermolecular packing and electronic properties of the material in the solid state. This opens up possibilities for creating novel materials for chemical sensors, organic electronics, and smart coatings.

Integration into Responsive Polymer Systems

The incorporation of thiourea derivatives into polymer structures is a promising strategy for developing "smart" materials that can respond to external stimuli. nih.govrsc.org These stimuli-responsive polymers can undergo significant changes in their physical or chemical properties, such as color, volume, or solubility, upon interaction with specific analytes or changes in their environment. nih.govrsc.org The this compound moiety is a prime candidate for integration into such systems due to the inherent reactivity and selective binding capabilities of the thiourea group.

Thiourea-containing polymers have demonstrated responsiveness to various anions, including fluoride and acetate. This response is often driven by the formation of hydrogen bonds between the N-H protons of the thiourea group and the anion. nih.govmdpi.com The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of this compound is expected to enhance the acidity of the N-H protons, thereby strengthening these hydrogen-bonding interactions and potentially leading to more sensitive and selective responsive behaviors.

Research on related compounds has shown that polymers functionalized with thiourea derivatives can exhibit distinct colorimetric and volumetric changes in the presence of specific ions. nih.gov For instance, poly(octadecyl acrylate) gels incorporating p-nitrophenylthiourea have been shown to selectively respond to fluoride and acetate ions. nih.gov Similarly, multifunctional copolymers containing both thiourea and azobenzene (B91143) units have been developed, demonstrating thermal, acid-base, and adhesive responsiveness. rsc.org These examples highlight the potential for creating sophisticated responsive systems by incorporating this compound into polymer backbones.

Bilayer actuators composed of thiourea networks integrated with fluoride-generating molecules have been prepared, which demonstrate fluoride generation and amplification within the actuator upon UV irradiation, leading to a physical response. acs.org This indicates the potential for creating photo-triggered actuators based on polymers functionalized with this compound.

Table 1: Potential Responsive Polymer Systems Incorporating this compound

| Polymer System | Stimulus | Potential Response | Underlying Mechanism |

| Thiourea-functionalized acrylates | Anions (e.g., F⁻, AcO⁻) | Color change, swelling/deswelling | Hydrogen bonding between thiourea N-H and anions. nih.govmdpi.com |

| Copolymers with photo-responsive units (e.g., azobenzene) | Light, Heat, pH | Isomerization, color change, altered adhesion | Photoisomerization or protonation/deprotonation of the responsive unit, modulated by the thiourea moiety. rsc.org |

| Thiourea-based hydrogels | Anions, Metal Ions | Volume phase transition | Selective binding of analytes to the thiourea groups, altering the cross-linking density. |

| Bilayer actuators with photo-acid/base generators | Light (UV) | Bending or shape change | Photo-induced generation of an acidic or basic species that interacts with the thiourea-functionalized polymer layer. acs.org |

Application in Non-Biological Chemical Sensors and Extractants

The ability of the thiourea group to form stable complexes with a variety of metal ions and anions makes it a valuable functional group for the design of chemical sensors and extractants. researchgate.netnih.gov The specific substitution pattern of this compound can be leveraged to tune its selectivity and sensitivity for particular analytes.

Chemical Sensors:

Thiourea derivatives have been extensively studied as colorimetric and fluorescent sensors for anions and heavy metal ions. mdpi.comnih.gov The sensing mechanism often relies on the interaction of the analyte with the thiourea moiety, which perturbs the electronic structure of the molecule and leads to a change in its spectroscopic properties. A nitrophenyl thiourea-modified polyethylenimine has been developed as a colorimetric sensor for sulfate (B86663), fluoride, and acetate anions, with the color change visible to the naked eye. mdpi.com

Theoretical studies on N-phenylthiourea derivatives have shown that substituents on the phenyl ring significantly influence their anion sensing capabilities. physchemres.org Electron-withdrawing groups, such as the trifluoromethyl group in this compound, are predicted to enhance the hydrogen-bond donating ability of the thiourea protons, making the compound a better sensor for anions like fluoride. physchemres.org

Table 2: Potential Sensing Applications of this compound

| Analyte | Sensing Method | Principle | Potential Advantage |

| Fluoride (F⁻) | Colorimetric/Fluorometric | Hydrogen bonding leading to deprotonation or conformational change. physchemres.org | Enhanced sensitivity due to the trifluoromethyl group. |

| Acetate (AcO⁻) | Colorimetric/Fluorometric | Hydrogen bonding interactions. mdpi.com | Selectivity tunable by the substitution pattern. |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺) | Electrochemical/Optical | Chelation via the sulfur and nitrogen atoms of the thiourea group. nih.gov | The lipophilic nature of the phenyl ring could facilitate sensing in non-aqueous media. |

| Sulfate (SO₄²⁻) | Colorimetric | Formation of a complex through multiple hydrogen bonds. mdpi.com | Potential for incorporation into polymeric sensor arrays. |

Extractants:

The strong affinity of the sulfur atom in the thiourea group for soft metal ions makes thiourea derivatives effective extractants for heavy metals from aqueous solutions. researchgate.netnih.gov Modified resins and functionalized silica containing thiourea groups have been successfully used for the removal of toxic heavy metal ions like mercury, lead, and cadmium. researchgate.netnih.gov

The this compound molecule, with its combination of a hard (nitrogen) and soft (sulfur) donor atom, can act as a chelating agent. The lipophilicity imparted by the methyl and trifluoromethylphenyl groups suggests that it could be a suitable extractant in liquid-liquid extraction systems for the selective recovery of precious or toxic metals. Studies on similar acyl-based thiourea derivatives have demonstrated their effectiveness in the selective solvent extraction of Cu(II).

Table 3: Potential Extraction Applications of this compound

| Target Metal Ion | Extraction System | Potential Mechanism | Key Features |

| Mercury (Hg²⁺) | Liquid-liquid extraction | Strong covalent interaction between soft Hg²⁺ and soft sulfur donor. analis.com.my | High selectivity due to the soft-soft interaction principle. |

| Copper (Cu²⁺) | Solvent extraction | Chelation involving both sulfur and nitrogen atoms. | The trifluoromethyl group may influence the extraction equilibrium. |

| Lead (Pb²⁺) | Solid-phase extraction (on functionalized support) | Complexation with the thiourea moiety immobilized on a solid support. nih.gov | Potential for use in environmental remediation. |

| Silver (Ag⁺) | Liquid-liquid extraction | Formation of a stable Ag(I)-thiourea complex. orientjchem.org | The lipophilic nature of the molecule would favor extraction into an organic phase. |

Future Perspectives and Challenges in 2 Methyl 3 Trifluoromethylphenylthiourea Research

Development of Sustainable and Economical Synthetic Strategies

The future synthesis of 2-Methyl-3-trifluoromethylphenylthiourea is geared towards greener and more cost-effective methodologies. Current synthetic routes to the key precursor, 2-methyl-3-trifluoromethylaniline, have been developed with a focus on utilizing economical raw materials and achieving high yields suitable for industrial-scale production. google.comdcu.iepatsnap.comgoogle.com One patented method, for instance, starts from 2-chloro-3-trifluoromethylaniline, emphasizing high product purity and the absence of toxic reagents. google.compatsnap.com

Future research will likely focus on integrating sustainable practices into the synthesis of the final thiourea (B124793) compound. This includes the exploration of:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. Research has shown the viability of using water or polyethylene glycol for the synthesis of other thiourea derivatives, often with the aid of ultrasound to enhance reaction rates. nih.gov Bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be produced from renewable resources like levulinic acid, represent a promising green alternative to traditional ethereal solvents. wikipedia.orgmdpi.comresearchgate.net

Atom-Economic Reactions: Employing reagents like carbon disulfide or isothiocyanates in reactions that maximize the incorporation of starting materials into the final product. researchgate.netorganic-chemistry.org Simple condensation reactions in aqueous media have proven effective for other substituted thioureas and represent a sustainable pathway to explore. organic-chemistry.org

Catalyst-Free and Mild Conditions: Developing protocols that avoid harsh reagents and minimize energy consumption. One-step syntheses in water have been demonstrated for other thioureas, offering advantages of low toxicity, mild reaction conditions, and convenient product separation. google.com

A significant challenge will be adapting these sustainable methods to the specific steric and electronic properties of the 2-methyl-3-trifluoromethylaniline precursor while maintaining high yields and purity.

Exploration of Novel Catalytic Transformations and Scope Expansion

Thiourea derivatives are renowned for their role as organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles. nih.govnih.gov The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to enhance the acidity of the N-H protons, making it a potent hydrogen-bonding catalyst. nih.govmdpi.com This contrasts with the alternative view that thioureas can also act as Brønsted acids by protonating substrates. acs.org

Future research is anticipated to explore the catalytic potential of this compound in a wide array of asymmetric reactions. By incorporating a chiral moiety, this catalyst could be applied to:

Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction. nih.govacs.orgjst.go.jp

Aza-Henry Reactions: Facilitating the addition of nitroalkanes to imines to produce chiral β-nitroamines. jst.go.jp

Petasis-type Reactions: Accelerating reactions of alkenylboronic acids with quinolinium salts. jst.go.jp

The primary challenge lies in designing a bifunctional catalyst that effectively integrates the this compound unit with a chiral scaffold. The steric hindrance from the ortho-methyl group could influence the catalyst's binding pocket and, consequently, its stereoselectivity. A key research direction will be to systematically evaluate how the unique substitution pattern of this compound compares to established catalysts like the widely used 3,5-bis(trifluoromethyl)phenyl derivatives. nih.govmdpi.com

Advancements in Supramolecular Assemblies for Advanced Chemical Applications

The thiourea functional group is an excellent building block for supramolecular chemistry due to its capacity for forming robust and directional hydrogen bonds. The N-H protons act as hydrogen-bond donors, while the sulfur atom serves as an acceptor. nih.govnih.gov This dual role enables the formation of diverse self-assembled structures, including tapes, sheets, and more complex networks.

The specific substituents on this compound offer unique handles to control and functionalize these assemblies. Future research could investigate:

Crystal Engineering: How the interplay between the methyl and trifluoromethyl groups directs the packing of molecules in the solid state to create porous organic frameworks or materials with specific channels. nih.gov

Molecular Recognition: The design of macrocyclic hosts or receptors based on this thiourea unit for the selective binding of anions or neutral guest molecules. mdpi.com The enhanced acidity of the N-H protons should facilitate strong interactions with guest species.

Surface Templating: The use of self-assembled monolayers of this compound on surfaces to create nanoporous arrays for templating the growth of other nanostructures. bohrium.com

A challenge in this area will be to achieve precise control over the self-assembly process to produce desired architectures reliably. Understanding and harnessing the weak intermolecular interactions beyond hydrogen bonding will be crucial for designing advanced functional materials.

Integration of Cutting-Edge Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational modeling and experimental analysis is critical for accelerating research into this compound. Density Functional Theory (DFT) has become a powerful tool for studying thiourea derivatives. mdpi.comnih.govsapub.orgsemanticscholar.org

Future research will increasingly rely on this integrated approach to:

Predict Reactivity and Catalytic Performance: Computational methods can be used to calculate key quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which correlate with the molecule's ability to donate or accept electrons. sapub.orgresearchgate.net This allows for the in silico screening of potential catalysts before their synthesis.

Elucidate Reaction Mechanisms: DFT calculations can map the potential energy surfaces of catalytic cycles, identifying transition states and intermediates. acs.orgacs.org This provides a detailed understanding of how the catalyst operates, guiding the design of more efficient systems.

Analyze Supramolecular Interactions: Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the non-covalent interactions that govern self-assembly, providing insights that are often difficult to obtain through experimental means alone. mdpi.com

The main challenge is to ensure the accuracy of the computational models. This requires careful selection of theoretical levels and benchmarking against reliable experimental data, such as that obtained from X-ray crystallography and various spectroscopic techniques. The following table illustrates typical parameters that can be derived from DFT calculations for related compounds, guiding future computational studies on this compound.

| Computational Parameter | Significance | Potential Application |

| HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. | Predicting catalytic activity and electronic properties. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. | Understanding intermolecular interactions and catalyst-substrate binding. |

| Bond Dissociation Enthalpy (BDE) | Measures the strength of a chemical bond, such as the N-H bond. | Assessing hydrogen-bonding strength and Brønsted acidity. |

| Transition State (TS) Energy | Determines the activation barrier of a reaction. | Elucidating reaction mechanisms and predicting reaction rates. |

By combining these advanced computational and experimental methodologies, a comprehensive understanding of the structure-property relationships of this compound can be achieved, paving the way for its rational design into novel catalysts and materials.

Q & A

Q. Q1: What are the standard synthetic routes for 2-methyl-3-trifluoromethylphenylthiourea, and what critical parameters influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Thiourea Formation : React 3-trifluoromethyl-2-methylaniline with thiophosgene or ammonium thiocyanate under acidic conditions (e.g., HCl catalysis) .

- Critical Parameters :

- Temperature : Excess heat (>80°C) may degrade the thiourea moiety.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate >95% purity .

Q. Q2: Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

Methodological Answer:

- FT-IR : Confirms N-H (3100–3300 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches.

- NMR :

- ¹H NMR : Methyl protons (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–8.0 ppm).

- ¹⁹F NMR : Trifluoromethyl group (δ -60 to -65 ppm).

- Single-Crystal XRD : Resolves bond lengths and angles (e.g., C-S bond ~1.68 Å in thiourea derivatives) .

Advanced Research Questions

Q. Q3: How can computational methods (DFT, MD) resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer: Discrepancies in vibrational spectra or conformational stability can arise from solvent effects or basis-set limitations.

- DFT Benchmarking : Use B3LYP/6-311++G(d,p) to calculate vibrational frequencies and compare with experimental FT-IR/Raman. Adjust for solvent polarity via PCM (Polarizable Continuum Model) .

- Molecular Dynamics (MD) : Simulate solvation dynamics (e.g., in DMSO) to identify transient hydrogen bonds affecting NMR chemical shifts .

Table 1 : Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies (cm⁻¹)

| Mode | Experimental | DFT (B3LYP) | Deviation |

|---|---|---|---|

| N-H Stretch | 3265 | 3248 | -17 |

| C=S Stretch | 1280 | 1265 | -15 |

Q. Q4: What mechanistic insights guide the design of thiourea derivatives for catalytic or biological applications?

Methodological Answer:

- Hydrogen-Bonding Capacity : The thiourea group acts as a hydrogen-bond donor, critical for anion binding (e.g., in organocatalysis). Substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) modulate acidity (pKa ~8–10) .

- Steric Effects : The 2-methyl group restricts conformational flexibility, enhancing enantioselectivity in asymmetric catalysis.

Q. Q5: How do crystallographic data inform stability and reactivity under varying conditions?

Methodological Answer:

- Thermal Stability : Single-crystal XRD reveals packing efficiency (e.g., π-π stacking of aromatic rings) correlating with melting points (87–88°C in analogs) .

- Hydrolytic Sensitivity : MD simulations predict water penetration into crystal lattices, accelerating decomposition. Validate via TGA/DSC under controlled humidity .

Data Contradiction Analysis

Q. Q6: How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Contradictions often stem from impurities or measurement protocols.

- Standardized Testing : Use HPLC-grade solvents and dynamic light scattering (DLS) to quantify aggregation.

- Example : In dichloromethane, solubility is 12 mg/mL (pure) but drops to 5 mg/mL if trace water is present .

Table 2 : Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DCM | 12 | Aggregation at >15 mg/mL |

| Ethanol | 8 | pH-dependent |

| Hexane | <0.1 | Requires sonication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.